molecular formula C11H11NS B14133258 4-Methyl-5-(4-methylphenyl)-1,3-thiazole

4-Methyl-5-(4-methylphenyl)-1,3-thiazole

Cat. No.: B14133258
M. Wt: 189.28 g/mol
InChI Key: ZCSWFBZJRYAVEQ-UHFFFAOYSA-N
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Description

4-Methyl-5-(4-methylphenyl)-1,3-thiazole is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by a thiazole ring substituted with a methyl group at the 4-position and a 4-methylphenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(4-methylphenyl)-1,3-thiazole can be achieved through several methods. One common approach involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to the thiazole derivative under acidic conditions. Another method involves the use of 4-methylacetophenone and thiourea in the presence of a catalyst to form the desired thiazole compound .

Industrial Production Methods

For industrial production, the synthesis of this compound can be optimized by using eco-friendly and cost-effective methods. One such method involves the Pd/BaSO4 catalyzed hydrogenation of 4-methylthiazole-5-carboxylic acid chloride in xylene at refluxing temperature . This method is more suitable for large-scale production due to its high yield and eco-friendly nature.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(4-methylphenyl)-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the substituent introduced.

Scientific Research Applications

4-Methyl-5-(4-methylphenyl)-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-5-(4-methylphenyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-5-(4-methylphenyl)-1,3-thiazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl groups on the thiazole and phenyl rings can enhance its lipophilicity and potentially improve its interaction with biological targets.

Properties

Molecular Formula

C11H11NS

Molecular Weight

189.28 g/mol

IUPAC Name

4-methyl-5-(4-methylphenyl)-1,3-thiazole

InChI

InChI=1S/C11H11NS/c1-8-3-5-10(6-4-8)11-9(2)12-7-13-11/h3-7H,1-2H3

InChI Key

ZCSWFBZJRYAVEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=CS2)C

Origin of Product

United States

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